N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of azides and triazoles This compound is of significant interest due to its unique chemical structure, which includes an azide group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-azidopropylamine with 1H-1,2,3-triazole-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) salts (e.g., CuSO4) and reducing agents (e.g., sodium ascorbate) are commonly used in click chemistry reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Click Chemistry: Formation of 1,2,3-triazole derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecular entities. This property is exploited in bioconjugation and material science applications to create complex and functionalized structures .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropylamine: A simpler azide compound used in similar click chemistry reactions.
1H-1,2,3-Triazole-4-carboxylic acid: A precursor in the synthesis of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide.
(3-Aminopropyl)triethoxysilane: Another compound with an aminopropyl group, used in surface functionalization.
Uniqueness
This compound is unique due to the presence of both an azide group and a triazole ring in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1421518-65-1 |
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Molecular Formula |
C6H9N7O |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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